4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile
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Overview
Description
4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the isoquinoline ring, along with a carbonitrile group. It is primarily used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile typically involves the bromination and chlorination of isoquinoline derivatives. . The reaction conditions often require elevated temperatures and the presence of catalysts to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process involves crystallization and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper bromide, lithium bromide, and acetonitrile. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted isoquinolines, isoquinolinones, and various heterocyclic compounds that are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The isopropoxy group enhances its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoisoquinoline
- 4-Chloroisoquinoline
- 7-Isopropoxyisoquinoline
- Isoquinoline-6-carbonitrile
Uniqueness
4-Bromo-1-chloro-7-isopropoxyisoquinoline-6-carbonitrile is unique due to the combination of bromine, chlorine, and isopropoxy groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H10BrClN2O |
---|---|
Molecular Weight |
325.59 g/mol |
IUPAC Name |
4-bromo-1-chloro-7-propan-2-yloxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H10BrClN2O/c1-7(2)18-12-4-10-9(3-8(12)5-16)11(14)6-17-13(10)15/h3-4,6-7H,1-2H3 |
InChI Key |
FJVIXIKVROWMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1C#N)C(=CN=C2Cl)Br |
Origin of Product |
United States |
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